molecular formula C14H12N2O2 B3035005 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- CAS No. 27337-63-9

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

Cat. No.: B3035005
CAS No.: 27337-63-9
M. Wt: 240.26 g/mol
InChI Key: IPOUIVFZUKIUAL-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is a nitrogen-containing heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, which is known for its strong chelating properties. This compound is characterized by the presence of hydroxyl groups at the 4 and 7 positions and methyl groups at the 2 and 9 positions on the phenanthroline ring. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- typically involves the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media. This process leads to the formation of the corresponding 4,7-oxygenated derivatives . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinone derivatives, while substitution reactions could produce various alkylated or acylated derivatives.

Scientific Research Applications

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is investigated for its potential as a DNA intercalator, which could have implications in cancer research and drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of colorimetric sensors and luminescent materials.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to the metal ions, the compound can disrupt the normal function of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which enhance its chelating ability and modify its electronic properties. These modifications can lead to different reactivity and selectivity compared to its parent compound and other derivatives.

Properties

IUPAC Name

2,9-dimethyl-1,10-dihydro-1,10-phenanthroline-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-7-5-11(17)9-3-4-10-12(18)6-8(2)16-14(10)13(9)15-7/h3-6H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOUIVFZUKIUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C3=C(C=C2)C(=O)C=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-
Reactant of Route 2
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-
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1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-
Reactant of Route 5
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-
Reactant of Route 6
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

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